Cas no 2172104-67-3 (5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid)

5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid
- 5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid
- EN300-1490171
- 2172104-67-3
-
- インチ: 1S/C26H28N2O5/c29-24(30)11-5-6-14-27-25(31)17-12-13-18(15-17)28-26(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-13,17-18,23H,5-6,11,14-16H2,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: KKTGQUZNMDGIHS-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C(NCCCCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 448.19982200g/mol
- どういたいしつりょう: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 105Ų
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490171-0.05g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1490171-5000mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1490171-10000mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1490171-250mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1490171-500mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1490171-5.0g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1490171-100mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1490171-0.1g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1490171-0.25g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1490171-2500mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]formamido}pentanoic acid |
2172104-67-3 | 2500mg |
$6602.0 | 2023-09-28 |
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acidに関する追加情報
Comprehensive Overview of 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid (CAS No. 2172104-67-3)
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid (CAS No. 2172104-67-3) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for solid-phase peptide synthesis (SPPS). The presence of the cyclopentene ring and pentanoic acid moiety enhances its versatility in bioconjugation and drug delivery applications. Researchers often search for "Fmoc-protected amino acids" or "peptide synthesis reagents" to identify high-purity compounds like this for their projects.
In recent years, the demand for custom peptide synthesis has surged due to advancements in biopharmaceuticals and therapeutic peptides. The compound’s CAS No. 2172104-67-3 is frequently queried in scientific databases, reflecting its relevance in drug discovery and biomaterial engineering. Its unique structure allows for selective deprotection under mild conditions, making it ideal for automated peptide synthesizers. Keywords such as "Fmoc-cyclopentene derivatives" and "carboxylic acid linkers" are often associated with this compound in academic literature.
The compound’s hydrophilic-lipophilic balance (HLB) and pH stability make it suitable for designing targeted drug delivery systems. With the rise of personalized medicine, researchers are exploring its potential in prodrug formulations and bioconjugation strategies. Common search queries include "how to use Fmoc-amino acids in SPPS" and "best practices for peptide coupling reagents," highlighting its practical importance. The cyclopent-2-en-1-yl group further enables click chemistry applications, aligning with trends in bioorthogonal chemistry.
From a synthetic perspective, 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-ylformamido}pentanoic acid is valued for its high yield and low epimerization risk during peptide chain elongation. Its CAS No. 2172104-67-3 is often cross-referenced with studies on peptide-based vaccines and enzyme inhibitors. Industry professionals frequently search for "Fmoc cleavage conditions" or "optimizing peptide solubility," underscoring its role in process optimization.
In conclusion, this compound bridges gaps between organic chemistry and biomedical innovation. Its compatibility with green chemistry principles (e.g., reduced solvent waste) resonates with sustainability-focused research. As AI-driven drug design gains traction, compounds like CAS No. 2172104-67-3 will remain pivotal for high-throughput screening and molecular modeling.
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